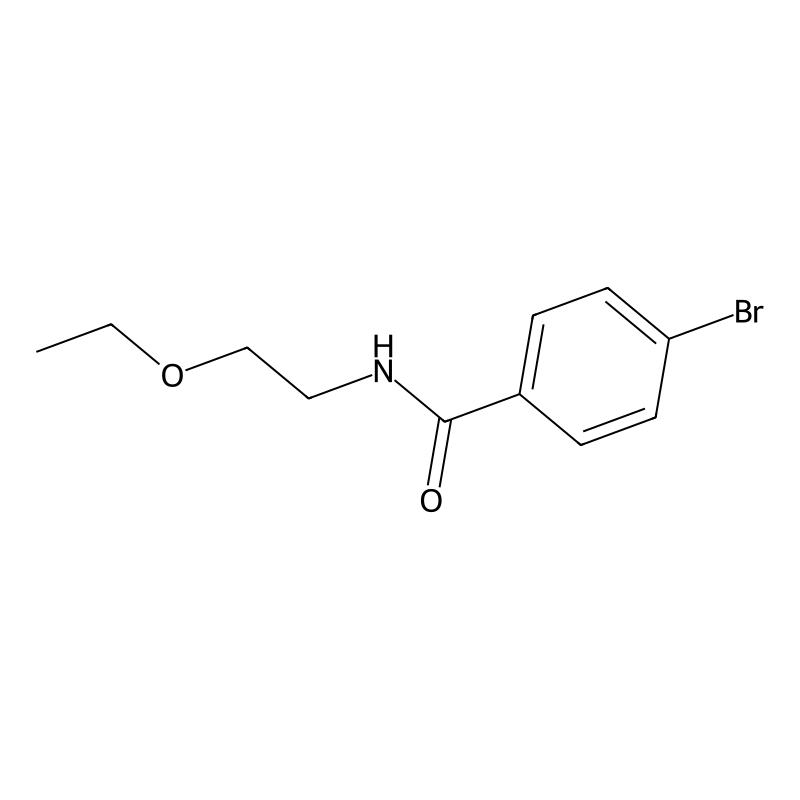

4-bromo-N-(2-ethoxyethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 4-bromo-N-(2-ethoxyethyl)benzamide.

- Chemical suppliers like AOBChem list it as an "Advanced Organic Building Block" [], suggesting its potential use as a precursor molecule for the synthesis of more complex compounds.

- However, there is no scientific literature readily available that details its use in specific research projects or assays.

Further Exploration:

Given the lack of specific information, here are some avenues for further exploration:

- Chemical Databases: Searching PubChem or SciFinder might reveal related compounds or research projects that utilize similar building blocks.

- Patent Literature: Patent applications sometimes disclose novel uses of chemical compounds. Searching patent databases for 4-bromo-N-(2-ethoxyethyl)benzamide or related structures might provide insights into potential applications.

4-bromo-N-(2-ethoxyethyl)benzamide is an organic compound classified as a benzamide derivative. Its molecular formula is , and it has a molecular weight of approximately 272.14 g/mol. The structure features a bromine atom attached to the para position of a benzene ring, which is further connected to an ethoxyethyl group through an amide linkage. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted benzamides under appropriate conditions.

- Oxidation: The ethoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The carbonyl group of the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

- Oxidation: Potassium permanganate in aqueous or acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed- Nucleophilic Substitution: Substituted benzamides.

- Oxidation: Aldehydes or carboxylic acids.

- Reduction: Amines.

- Nucleophilic Substitution: Substituted benzamides.

- Oxidation: Aldehydes or carboxylic acids.

- Reduction: Amines.

Research indicates that 4-bromo-N-(2-ethoxyethyl)benzamide exhibits potential biological activities, including:

- Antimicrobial Properties: Investigated for its efficacy against various microbial strains.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further drug development.

The mechanism of action likely involves interaction with specific molecular targets, influenced by the bromine atom and the ethoxyethyl side chain, which enhance its binding affinity to biological targets.

The synthesis of 4-bromo-N-(2-ethoxyethyl)benzamide typically involves:

- Reaction of 4-Bromobenzoyl Chloride with 2-Ethoxyethylamine: This reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

- Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production

In industrial settings, similar synthetic routes are employed but scaled up for efficiency, utilizing larger reactors and advanced purification methods to ensure high yield and purity of the final product.

4-bromo-N-(2-ethoxyethyl)benzamide has several applications:

- Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Research: Explored for its potential use in drug development due to its biological activity.

- Chemical Industry: Utilized in the production of specialty chemicals and materials .

Studies on the interactions of 4-bromo-N-(2-ethoxyethyl)benzamide with various biological targets have highlighted its potential as a lead compound for drug development. Its unique structure allows it to engage with specific enzymes and receptors, influencing biochemical pathways relevant to disease processes.

Several compounds share structural similarities with 4-bromo-N-(2-ethoxyethyl)benzamide. Here are some notable examples:

Uniqueness

The uniqueness of 4-bromo-N-(2-ethoxyethyl)benzamide lies in its combination of a bromine atom and an ethoxyethyl side chain, which enhances its chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable candidate for further research in both synthetic chemistry and pharmacology.

Molecular Composition and Architecture

Molecular Formula and Weight

4-bromo-N-(2-ethoxyethyl)benzamide possesses the molecular formula C11H14BrNO2, representing a compound with eleven carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms [1] [2]. The molecular weight of this compound is precisely 272.14 grams per mole, as determined through computational chemistry calculations [1] [2]. The exact mass, calculated using monoisotopic atomic masses, is 271.02079 daltons [2]. These molecular parameters place the compound within the category of medium-sized organic molecules with significant structural complexity due to the presence of multiple functional groups and heteroatoms.

The molecular composition reflects a benzamide derivative structure where the core benzene ring system is modified with both halogen substitution and nitrogen-containing side chain functionalization [1] [2]. The presence of fifteen heavy atoms (non-hydrogen atoms) contributes to the overall molecular complexity and influences the compound's three-dimensional structure and physicochemical properties [2].

Structural Formula and Bond Configuration

The structural formula of 4-bromo-N-(2-ethoxyethyl)benzamide can be represented through multiple chemical notation systems. The canonical SMILES notation is CCOCCNC(=O)C1=CC=C(Br)C=C1, which provides a linear representation of the molecular connectivity [2] [3]. The International Chemical Identifier (InChI) representation is InChI=1S/C11H14BrNO2/c1-2-15-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14), offering a standardized description of the molecular structure [2] [3].

The bond configuration within the molecule exhibits distinct characteristics across different functional regions. The aromatic benzene ring maintains typical carbon-carbon bond lengths of approximately 1.38-1.40 angstroms with delocalized pi electron density [4] [5]. The carbon-bromine bond at the para position demonstrates a typical aromatic halogen bond length of 1.90-1.93 angstroms [6]. The amide carbonyl group features a carbon-oxygen double bond with length approximately 1.23-1.25 angstroms and significant ionic character due to resonance stabilization [7] [5]. The carbon-nitrogen bond within the amide group exhibits partial double bond character with a typical length of 1.33-1.37 angstroms resulting from electron delocalization between the nitrogen lone pair and the carbonyl pi system [7] [8].

IUPAC Naming and Alternative Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-N-(2-ethoxyethyl)benzamide [2] [3]. This systematic nomenclature clearly identifies the bromine substituent at the para position (position 4) of the benzene ring, the benzamide core structure, and the N-substituted ethoxyethyl side chain [2] [3]. The IUPAC naming convention follows established rules for benzamide derivatives where substituents are numbered relative to the carbonyl carbon attachment point.

Alternative nomenclature systems provide additional identification methods for this compound. The Chemical Abstracts Service (CAS) registry number is 1156088-43-5, providing a unique numerical identifier [1] [2]. Alternative systematic names include "Benzamide, 4-bromo-N-(2-ethoxyethyl)-" which follows an older but still recognized nomenclature pattern [1] [9]. Additional catalog identifiers such as GWB08843, AKOS006034283, and CS-0261816 are used by various chemical suppliers and databases [2]. The compound may also be referenced by its molecular descriptor code MFCD12080242 in certain chemical information systems [1] [3].

Functional Group Analysis

Bromine Substitution Analysis

The bromine substituent occupies the para position (4-position) on the benzene ring, creating a significant electronic perturbation of the aromatic system [10] [11]. Bromine functions as an electron-withdrawing group through inductive effects, reducing electron density throughout the aromatic ring system [10] [11]. This electron withdrawal influences the reactivity patterns of the benzene ring toward electrophilic aromatic substitution reactions [10]. The bromine atom's high electronegativity (2.96 on the Pauling scale) creates a polarized carbon-bromine bond where the carbon bears partial positive charge [6].

The para-bromine substitution pattern creates specific electronic effects that influence molecular properties. The electron-withdrawing nature of bromine decreases the nucleophilicity of the aromatic ring while potentially increasing the electrophilicity of the carbonyl carbon [11] [12]. Studies of similar brominated benzamide derivatives have demonstrated that para-halogen substitution can influence amide bond rotational barriers and conformational preferences [11] [8]. The bromine substituent also provides a site for potential chemical modification through metal-halogen exchange reactions or cross-coupling processes [11].

Amide Bond Characteristics

The amide functional group represents the central structural feature of this compound, connecting the aromatic ring to the ethoxyethyl side chain through a planar, resonance-stabilized linkage [7] [8]. The amide bond exhibits significant double bond character due to resonance between the nitrogen lone pair and the carbonyl pi system [7] [5]. This resonance stabilization results in restricted rotation around the carbon-nitrogen bond with typical energy barriers ranging from 15-20 kilocalories per mole [8] [13].

The amide geometry enforces planarity of the oxygen, carbon, and nitrogen atoms, with the nitrogen adopting sp2 hybridization rather than the pyramidal geometry typical of amines [7] [5]. This planar configuration has profound implications for molecular conformation and intermolecular interactions [14] [6]. The carbonyl oxygen serves as a strong hydrogen bond acceptor due to its partial negative charge and lone pair availability [7] [14]. The nitrogen-hydrogen bond functions as a moderate hydrogen bond donor, capable of forming intermolecular associations with suitable acceptor sites [14] [6].

Spectroscopic characteristics of the amide group include a characteristic carbonyl stretching frequency near 1650 wave numbers in infrared spectroscopy, approximately 60 wave numbers lower than typical ketones or esters due to resonance effects [7] [12]. Nuclear magnetic resonance studies of similar benzamide derivatives demonstrate that amide protons typically appear significantly downfield due to the deshielding effects of the carbonyl group [5] [15].

Ethoxyethyl Side Chain Properties

The ethoxyethyl side chain (-CH2CH2OCH2CH3) introduces considerable conformational flexibility and hydrophilic character to the molecular structure [16] [15]. This aliphatic chain contains five rotatable bonds, contributing to the overall molecular flexibility and potential for multiple conformational states [2] [16]. The side chain incorporates both ether functionality and saturated carbon-carbon linkages, creating a balance between polar and nonpolar characteristics [16].

The ether oxygen within the side chain serves as a hydrogen bond acceptor, though with moderate strength compared to the amide carbonyl [7] [16]. The sp3 hybridization of the ether oxygen creates a bent geometry with typical carbon-oxygen-carbon bond angles near 110 degrees [16] [15]. The ethoxy terminal group provides additional conformational flexibility through rotation around the terminal carbon-oxygen bond [16].

The overall side chain contributes to the molecule's hydrophilicity while maintaining sufficient lipophilicity for membrane interactions [16]. Computational studies suggest that the ethoxyethyl chain preferentially adopts extended conformations to minimize steric interactions, though multiple low-energy conformers are accessible at room temperature [16] [15]. The side chain's flexibility allows the molecule to adapt its shape for optimal intermolecular interactions in various environments [16].

Conformational Analysis

Preferred Molecular Geometries

The molecular geometry of 4-bromo-N-(2-ethoxyethyl)benzamide reflects the interplay between rigid aromatic and amide components and the flexible ethoxyethyl side chain [4] [5]. The benzene ring maintains strict planarity with carbon-carbon bond lengths of approximately 1.39 angstroms and internal bond angles of 120 degrees [4] [5]. The amide group enforces coplanarity of the carbonyl carbon, nitrogen, and oxygen atoms, with the nitrogen-carbon-oxygen angle approaching 120 degrees [4] [5].

Computational studies using density functional theory methods have revealed that the amide group preferentially adopts a trans configuration where the nitrogen-hydrogen bond is oriented away from the carbonyl oxygen [5] [15]. This trans arrangement minimizes steric repulsion and optimizes resonance stabilization [5]. The dihedral angle between the benzene ring plane and the amide group typically ranges from 0 to 30 degrees, with the exact value depending on crystal packing forces or solvation effects [4] [6].

The ethoxyethyl side chain exhibits considerable conformational freedom with multiple accessible low-energy conformations [16] [15]. Extended conformations are generally preferred to minimize intramolecular steric interactions, though gauche arrangements around carbon-carbon bonds remain accessible [15]. The overall molecular shape can be described as semi-rigid, with a planar aromatic-amide core and a flexible aliphatic tail [16] [4].

Rotational Energy Barriers

Rotational energy barriers within 4-bromo-N-(2-ethoxyethyl)benzamide vary significantly depending on the specific bond under consideration [8] [13]. The amide carbon-nitrogen bond exhibits the highest rotational barrier, typically ranging from 15-20 kilocalories per mole due to partial double bond character from resonance stabilization [8] [13]. This high barrier effectively restricts amide bond rotation at room temperature, maintaining the planar amide geometry [8] [13].

Experimental and computational studies of similar benzamide derivatives have demonstrated that amide rotational barriers can be influenced by substituent effects and environmental factors [8] [13]. The presence of the electron-withdrawing bromine substituent may slightly increase the rotational barrier by enhancing carbonyl electrophilicity and stabilizing the planar resonance form [11] [8]. Variable temperature nuclear magnetic resonance experiments on related compounds have confirmed that amide rotation becomes observable only at elevated temperatures above 100 degrees Celsius [8] [13].

The carbon-carbon bonds within the ethoxyethyl side chain exhibit much lower rotational barriers, typically 2-4 kilocalories per mole, allowing rapid interconversion between conformational states [16] [15]. The carbon-oxygen bonds in the ether linkage demonstrate intermediate barriers of approximately 3-5 kilocalories per mole [16]. These relatively low barriers enable the side chain to sample multiple conformations rapidly at room temperature [16] [15].

XLogP3

Explore Compound Types